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Compound of Interest

Compound Name: Ethanol

Cat. No.: B145695

This guide provides troubleshooting advice and frequently asked questions (FAQSs) to help
researchers, scientists, and drug development professionals resolve common issues
encountered during the ethanol precipitation of RNA, specifically focusing on low yield.

Frequently Asked Questions (FAQS)

Q1: My RNAyield is significantly lower than expected after ethanol precipitation. What are the
most common causes?

Low RNA yield can stem from several factors throughout the extraction and precipitation
process. The most common culprits include incomplete cell lysis, RNA degradation by RNases,
suboptimal precipitation conditions, or loss of the RNA pellet.[1][2] It's crucial to systematically
evaluate each step of your protocol to identify the potential source of error.

Q2: How can | determine if my starting material or initial lysis was the problem?

If the RNA quality is good but the yield is low, the issue may lie with the starting material or the
initial homogenization and lysis steps.

 Starting Material: The tissue or cells used may have a naturally low RNA content.
Additionally, if the sample was not stored properly (e.g., not immediately frozen at -80°C or
stabilized in a solution like RNAlater), endogenous RNases may have degraded the RNA
before extraction even began.[1][3]
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» Incomplete Lysis/THomogenization: For RNA to be released, cells must be completely
disrupted.[4] Incomplete lysis will leave RNA trapped within cells, which are then pelleted
and discarded with cellular debris, leading to a significant loss of yield.[4][5] Ensure you are
using a disruption method appropriate for your sample type and that homogenization is
thorough.[1][4] If you centrifuge your homogenate before proceeding, a tan-colored pellet
can indicate that not all cells were lysed.[6]

Q3: | suspect RNase contamination. How can | prevent it and check for degradation?

RNases are robust enzymes that degrade RNA and are a primary cause of both low yield and
poor quality.[3][5]

e Prevention: Always wear gloves and change them frequently. Use certified RNase-free
tubes, tips, and reagents.[7][8] Treat non-certified solutions and glassware with DEPC
(diethylpyrocarbonate) and then autoclave to inactivate the DEPC.[9] Work in a clean area
designated for RNA work.[7]

o Checking for Degradation: RNA integrity can be assessed by running the sample on a
denaturing agarose gel. Intact total RNA will show sharp 28S and 18S ribosomal RNA
(rRNA) bands. Smeared bands indicate degradation.[1]

Q4: What are the critical parameters for the ethanol precipitation step itself?

The efficiency of RNA precipitation depends on the correct concentrations of salt and ethanol,
as well as appropriate incubation temperature and duration.

o Salt Concentration: Monovalent cations are essential to neutralize the negative charge of the
RNA phosphate backbone, allowing the molecules to aggregate.[10][11]

o Ethanol Concentration: Ethanol displaces the hydration shell around the RNA, forcing it to
precipitate out of solution.[10][11] For RNA, 2.5 to 3 volumes of 100% ethanol are typically
recommended.[9][12]

 Incubation: While precipitation can occur at room temperature, incubation at -20°C or -80°C
is commonly used to enhance the precipitation of low-concentration RNA.[10][13] An
incubation period of at least one hour at -20°C is generally sufficient.[12]
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Q5: My RNA concentration is very low. How can | improve recovery?

For samples with very low RNA concentrations (<10 pg/ml), precipitation can be inefficient.[9]
The use of a co-precipitant can significantly improve recovery.[14]

Co-precipitants: These are inert molecules that form a visible pellet, trapping the target RNA
along with them. Common options include glycogen, linear polyacrylamide (LPA), and yeast
tRNA. Glycogen is a popular choice as it is highly efficient and does not interfere with most
downstream applications.[2][14] Some co-precipitants, like GlycoBlue, are dyed to make the
pellet easier to see.[12]

Q6: | can't see an RNA pellet after centrifugation. What should | do?
An invisible RNA pellet is common with low-concentration samples.
Do Not Discard Supernatant: Assume a pellet is present even if you cannot see it.[15]

Careful Aspiration: When removing the supernatant, use a pipette to carefully draw off the
liquid instead of decanting, which can dislodge the pellet.[12][15] Orienting the tube's hinge
outward in the centrifuge will ensure the pellet forms on a consistent side, making it easier to
avoid.[13]

Use a Co-precipitant: In future experiments with low expected yields, add a co-precipitant
like glycogen to make the pellet visible.[2][15]

Q7: Could I be losing my RNA during the washing or drying steps?
Yes, these final steps are critical for both yield and purity.

Washing: The pellet should be washed with 70-80% ethanol to remove residual salts and
other impurities.[3][10] It is crucial that the ethanol concentration is not too low, as this can
cause the RNA to partially redissolve.[15] Do not vigorously vortex the pellet during the
wash; gently add the ethanol and centrifuge again.

Drying: Over-drying the pellet can make it very difficult to resuspend, leading to an apparent
loss of yield.[16] Air-dry the pellet until the ethanol has evaporated but the pellet is not bone
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dry; it may appear translucent rather than stark white.[16] A speed vac can be used for a few
minutes, but requires careful monitoring.[12]

e Resuspension: Ensure the pellet is fully dissolved in an appropriate volume of RNase-free
water or buffer. Heating the sample at 55-60°C for 10-15 minutes can aid in resuspension.

[16]

Quantitative Data Summary

Table 1: Recommended Salt Concentrations for RNA Precipitation

Salt

Final
Concentration

Recommended Use

Notes

Sodium Acetate Routine RNA Most commonly used
0.3M(pH 5.2) o
(NaOAc) precipitation.[10] salt.
Not suitable for RNA
Selectively used in reverse
o ] ) precipitates RNA, transcription or in vitro
Lithium Chloride (LiCl) 0.8M-25M ] ] ] )
leaving behind DNA translation as chloride
and proteins.[9][10] ions can inhibit
enzymes.[10]
Not for use in T4
] Helps prevent co- polynucleotide kinase
Ammonium Acetate o )
20-25M precipitation of reactions as
(NH4AC) o
dNTPs.[10] ammonium ions are
inhibitory.[10]
Use for samples
Sodium Chloride containing SDS, as
0.2M

(NaCl)

NaCl keeps SDS

soluble in ethanol.[10]

Table 2: Ethanol Precipitation Parameters
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Parameter Recommendation Notes
Isopropanol requires a smaller
volume (0.7-1 volume) but is
less effective at precipitating
Alcohol Type Ethanol or Isopropanol

salts, which can be a
disadvantage.[9][11] Ethanol is
generally preferred for RNA.

Ethanol Volume

2.5 - 3 volumes of 100%

ethanol

Use 3 volumes for small or
low-concentration RNA to

maximize recovery.[12]

Incubation Temperature

-20°C to -80°C

While precipitation occurs at 0-
4°C, lower temperatures are
often used to ensure complete
precipitation of small amounts
of RNA.[10]

Incubation Time

30 minutes to overnight

1-2 hours at -20°C is typically
sufficient.[12] For very dilute
samples, overnight incubation

may improve yield.[2]

Centrifugation Speed

>12,000 x g

High speeds are required to
effectively pellet the nucleic

acids.

Centrifugation Time

15 - 30 minutes

Longer spins may be
necessary for very small

pellets.

Centrifugation Temp.

4°C

Helps keep the RNA
precipitated.[13]

Experimental Protocols
Standard Ethanol Precipitation of RNA

e Measure the volume of the aqueous RNA sample.
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e Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to achieve a final concentration of 0.3 M.
[10] Mix gently but thoroughly.

e Add 2.5-3 volumes of ice-cold 100% ethanol.[9] Mix by inverting the tube several times until
the solution is homogenous.

 Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, incubate overnight.

[2]
e Centrifuge at 212,000 x g for 30 minutes at 4°C to pellet the RNA.[13]
o Carefully aspirate and discard the supernatant, being careful not to disturb the pellet.
o Gently add 500 pL of ice-cold 70% ethanol to wash the pellet. This removes residual salts.
o Centrifuge at 212,000 x g for 10 minutes at 4°C.

o Carefully aspirate and discard the supernatant. Remove as much ethanol as possible
without touching the pellet.

o Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

o Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer.

Ethanol Precipitation with a Co-precipitant

e Follow steps 1 and 2 of the standard protocol.

e Add a co-precipitant, such as glycogen, to a final concentration of 10-20 pg per sample.[12]
Mix gently.

e Proceed with steps 3-11 of the standard protocol. The pellet should now be much more
visible.

Visual Guides
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Caption: Standard workflow for ethanol precipitation of RNA.
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Caption: Troubleshooting decision tree for low RNA yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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